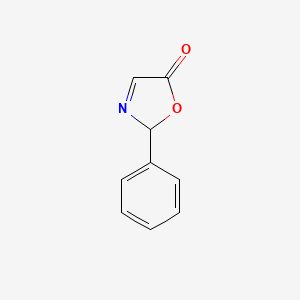
Benzenecarboximidamide, monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidamide, monoacetate is an organic compound with the formula C7H8N2·C2H4O2. It is a derivative of benzamidine, which is known for its role as a reversible competitive inhibitor of trypsin and other serine proteases . This compound is often used in biochemical research and pharmaceutical applications due to its ability to inhibit proteolytic enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenecarboximidamide, monoacetate can be synthesized through the reaction of benzamidine with acetic acid. The process typically involves the following steps:
Benzamidine Synthesis: Benzamidine is synthesized from benzaldehyde through a series of reactions, including the formation of benzoin and its subsequent amidation.
Acetylation: Benzamidine is then reacted with acetic acid to form benzamidine acetate. This reaction is usually carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of benzamidine acetate involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Benzenecarboximidamide, monoacetate undergoes various chemical reactions, including:
Oxidation: Benzamidine can be oxidized to form benzamidine derivatives.
Reduction: Reduction reactions can convert benzamidine acetate to other amine derivatives.
Substitution: this compound can participate in substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Benzamidine derivatives with various functional groups.
Reduction Products: Amine derivatives of benzamidine.
Substitution Products: Benzamidine compounds with different substituents.
Scientific Research Applications
Benzenecarboximidamide, monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Inhibits proteolytic enzymes, making it useful in studying enzyme mechanisms and protein structure.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various chemical processes.
Mechanism of Action
Benzenecarboximidamide, monoacetate exerts its effects by inhibiting serine proteases, such as trypsin. The mechanism involves the binding of benzamidine to the active site of the enzyme, preventing substrate access and subsequent catalysis . This inhibition is reversible and competitive, meaning that it can be overcome by increasing substrate concentration.
Molecular Targets and Pathways:
Serine Proteases: this compound targets enzymes like trypsin, chymotrypsin, and thrombin.
Pathways: Inhibition of these enzymes affects various biological pathways, including blood coagulation and digestion.
Comparison with Similar Compounds
- Benzamidine Hydrochloride
- Diminazene Aceturate
- Imidazole Derivatives
Properties
CAS No. |
71492-07-4 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
acetic acid;benzenecarboximidamide |
InChI |
InChI=1S/C7H8N2.C2H4O2/c8-7(9)6-4-2-1-3-5-6;1-2(3)4/h1-5H,(H3,8,9);1H3,(H,3,4) |
InChI Key |
XKDBKBMAWNBNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


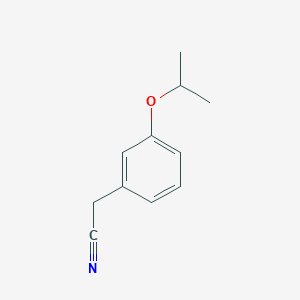
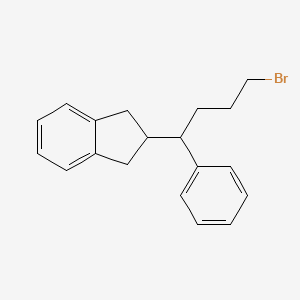
![3-[(Thiophen-2-yl)methyl]-5-(trichloromethyl)-1,2,4-oxadiazole](/img/structure/B8561885.png)

![Ethyl 2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]-2-methylpropanoate](/img/structure/B8561903.png)
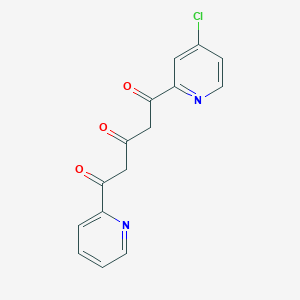


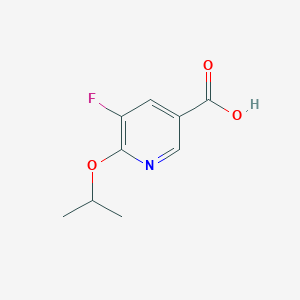
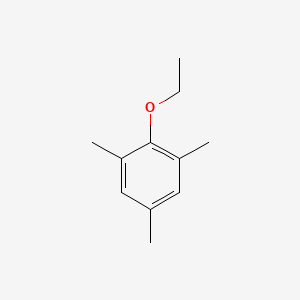
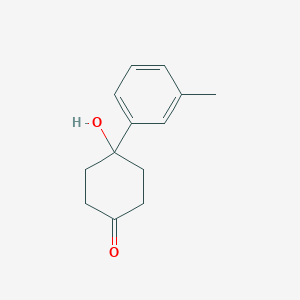
![ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B8561951.png)
